Home > Products > Screening Compounds P24751 > 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid - 1322604-66-9

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Catalog Number: EVT-2880726
CAS Number: 1322604-66-9
Molecular Formula: C13H14N2O5
Molecular Weight: 278.264
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

Compound Description: This compound, denoted as S1 in the research, was synthesized by reacting 6-iodo-2-methylbenzoxazin-4-one with 5-aminosalicylic acid (5-ASA). It served as a precursor for creating various quinazolino peptide derivatives (S1a-e) by coupling with different amino acid ester hydrochlorides, dipeptide, and tripeptide methyl esters. These synthesized compounds were subsequently evaluated for their antibacterial, antifungal, and anthelmintic properties.

Relevance: This compound shares the core quinazolin-4(3H)-one structure with the target compound, 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. The key structural difference lies in the substitution pattern on the benzene ring of the quinazolinone scaffold. While the target compound possesses dimethoxy substitutions at the 6- and 7-positions, this compound has a hydroxyl group at the 5-position and an iodo substituent at the 6-position. Additionally, a carboxylic acid group is present at the 2-position of the benzene ring in this compound, unlike the acetic acid substituent found in the target compound.

Reference:

N'-((1-(Substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives

Compound Description: This series of compounds (4a-4l) incorporates both quinazolin-4(3H)-one and indolin-2-one moieties. Synthesized from anthranilic acid, they were evaluated for their analgesic, anti-inflammatory, and ulcerogenic properties. Notably, compound 4b within this series demonstrated substantial analgesic (53% and 69% at 10 mg/kg and 20 mg/kg doses, respectively) and anti-inflammatory (47% and 65% at 10 mg/kg and 20 mg/kg doses, respectively) activities. Furthermore, its ulcerogenic index was one-fourth that of reference drugs diclofenac and aspirin.

Relevance: These compounds are structurally related to 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid due to the presence of the 4-oxoquinazolin-3(4H)-yl group within their structure. They highlight the exploration of quinazolinone derivatives for their potential therapeutic benefits, specifically focusing on analgesic and anti-inflammatory activities.

Reference:

N-Aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide compounds

Compound Description: This series of compounds features a 2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide core. Synthesized from 2-methylquinazolin-4(3H)-one and N-aryl-2-chloroacetamides, these compounds demonstrated larvicidal activity against Aedes aegypti mosquito larvae with LC50 values ranging from 2.085 μg/mL to 4.201 μg/mL after 72 h of exposure. Importantly, they exhibited no toxicity towards the non-target organism Diplonychus rusticus, suggesting their potential for environmentally friendly mosquito control.

Relevance: These compounds are structurally analogous to 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, sharing the 2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid core structure. The primary difference lies in the replacement of the carboxylic acid group in the target compound with an N-aryl acetamide moiety in this series. This structural similarity points to the potential for exploring modifications at this position to fine-tune the biological activity of quinazolinone derivatives.

Reference:

Acetic acid derivatives containing a quinazolin-4(3H)-one ring (1–22)

Compound Description: This diverse series of compounds, specifically designed as aldose reductase (AR) inhibitors, all exhibited potent inhibitory activity against the enzyme, surpassing the activity of the reference drug epalrestat. Within this series, compound 19, identified as 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, emerged as the most potent inhibitor with a KI value of 61.20 ± 10.18 nM. It demonstrated remarkably low toxicity against normal L929 cells, highlighting its potential as a therapeutic lead for diabetic complications.

Relevance: The compounds in this series, including the highly potent compound 19, share a core quinazolin-4(3H)-one structure with 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. This series underscores the versatility of the quinazolinone scaffold in medicinal chemistry and its potential for developing various therapeutic agents, particularly for treating metabolic disorders.

Reference:

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid derivatives

Compound Description: A series of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid derivatives were synthesized from the corresponding hydrazide (2), including Schiff's bases, substituted hydrazides, thiosemicarbazides, and heterocyclic fused compounds.

Relevance: Although not directly containing the quinazolinone core, these compounds are considered related to 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid due to the similar acetic acid side chain and the exploration of analogous chemical modifications on a different heterocyclic scaffold (coumarin). This comparison highlights a broader trend in medicinal chemistry where similar derivatization strategies are employed across different heterocyclic systems to optimize biological activity and explore structure-activity relationships.

Reference:

-Substituted 1-acetoxy-6-acetyl-5,6-dihydro-4H-imidazo[1′,2′:1,6]-pyrimidobenzazepines and analogous mesoionic compounds

Compound Description: This study focused on synthesizing and evaluating the biological activity of 2-substituted 1-acetoxy-6-acetyl-5,6-dihydro-4H-imidazo[1′,2′:1,6]-pyrimidobenzazepines. These compounds were synthesized from N-(6,7-dihydro-5H-pyrimidobenzazepin-4-yl)amino acids through cyclization reactions. The research also included the synthesis and study of related tetracyclic and pentacyclic mesoionic compounds, as well as a tetracyclic mesoionic compound containing a sulfur atom within the structure. These compounds were investigated for their inhibitory activity against collagen-induced aggregation of rabbit blood platelets in vitro. Interestingly, some of the synthesized heterocycles displayed significantly higher potency (two to four times) compared to aspirin.

Relevance: While structurally distinct from 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, the research on these compounds is relevant due to its exploration of the biological activity of fused heterocyclic systems containing nitrogen atoms. The study emphasizes the potential of such complex heterocycles in medicinal chemistry for developing new therapeutics, particularly for their antiplatelet aggregation properties.

Overview

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is a compound that belongs to the class of quinazolinone derivatives, which have garnered attention due to their diverse biological activities. This compound features a quinazolinone core structure, characterized by a fused benzene and pyrimidine ring system, and is substituted with methoxy and acetic acid functional groups. The compound's unique structure positions it as a candidate for various pharmacological applications, particularly in the realm of anti-inflammatory and neuroprotective agents.

Source

The chemical structure of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid can be found in chemical databases such as PubChem, where it is cataloged under the CID 56763467. Its synthesis and potential biological activities have been explored in various studies focusing on quinazolinone derivatives .

Classification

This compound is classified as a quinazolinone derivative. Quinazolinones are known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound contributes to its unique pharmacological profile.

Synthesis Analysis

Methods

The synthesis of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves multi-step organic reactions. A common approach includes the following steps:

  1. Formation of the Quinazolinone Core: The initial step often involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazolinone scaffold.
  2. Substitution Reactions: Subsequent reactions introduce the methoxy groups at the 6 and 7 positions of the quinazolinone ring, often using methylating agents such as dimethyl sulfate or methyl iodide.
  3. Acetic Acid Derivation: The final step involves introducing the acetic acid moiety, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Technical details regarding these synthetic routes can be found in literature focused on quinazolinone synthesis .

Molecular Structure Analysis

Structure

The molecular formula for 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid is C13H14N2O5. The compound features:

  • A quinazolinone ring (four-membered oxo group and nitrogen-containing heterocycles).
  • Two methoxy groups at positions 6 and 7.
  • An acetic acid group attached to the nitrogen atom.

Data

The molecular weight of this compound is approximately 278.26 g/mol. It exhibits a complex three-dimensional structure that influences its interaction with biological targets .

Mechanism of Action

Process

The mechanism of action for compounds like 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid generally involves modulation of neurotransmitter systems or inhibition of specific enzymes involved in inflammatory pathways. For instance:

  1. Inhibition of Enzymes: Quinazolinones may act as inhibitors of cyclooxygenase enzymes or other inflammatory mediators.
  2. Receptor Modulation: Some derivatives interact with glutamate receptors, affecting synaptic transmission and neuroprotection.

Data supporting these mechanisms can be drawn from studies examining similar quinazolinone compounds .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong nucleophiles due to the presence of electrophilic centers in the quinazolinone structure.

Relevant analyses indicate that these properties contribute to its potential applications in pharmaceuticals .

Applications

Scientific Uses

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for developing anti-inflammatory drugs.
  2. Neuroscience Research: Investigating its effects on neurotransmitter systems could lead to treatments for neurodegenerative diseases.
  3. Synthetic Chemistry: Serving as an intermediate in synthesizing more complex molecules with desired biological activities.

Research continues to explore these applications, highlighting the importance of quinazolinones in medicinal chemistry .

Properties

CAS Number

1322604-66-9

Product Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid

Molecular Formula

C13H14N2O5

Molecular Weight

278.264

InChI

InChI=1S/C13H14N2O5/c1-7-14-9-5-11(20-3)10(19-2)4-8(9)13(18)15(7)6-12(16)17/h4-5H,6H2,1-3H3,(H,16,17)

InChI Key

DKHNYMMNIPFOIV-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)O)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.